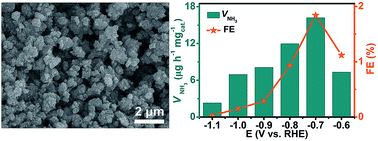Enabling the electrocatalytic fixation of N2 to NH3 by C-doped TiO2 nanoparticles under ambient conditions†
Nanoscale Advances Pub Date: 2018-11-21 DOI: 10.1039/C8NA00300A
Abstract
The conventional Haber–Bosch process for industrial NH3 production from N2 and H2 is highly energy-intensive with a large amount of CO2 emissions and finding a more suitable method for NH3 synthesis under mild conditions is a very attractive topic. The electrocatalytic N2 reduction reaction (NRR) offers us an environmentally benign and sustainable route. In this communication, we report that C-doped TiO2 nanoparticles act as an efficient electrocatalyst for the NRR with excellent selectivity. In 0.1 M Na2SO4, it achieves an NH3 yield of 16.22 μg h−1 mgcat.−1 and a faradaic efficiency of 1.84% at −0.7 V vs. the reversible hydrogen electrode. Furthermore, this catalyst also shows good stability during electrolysis and recycling tests.


Recommended Literature
- [1] Dinitrogen binding at vanadium in a tris(alkoxide) ligand environment†
- [2] Energy dependent XPS measurements on thin films of a poly(vinyl methyl ether)/polystyrene blend concentration profile on a nanometer resolution to understand the behavior of nanofilms†
- [3] A coumarin based gold(i)-alkynyl complex: a new class of supramolecular hydrogelators†
- [4] Electrolyte modification method induced atomic arrangement in FeOx/NF nanosheets for efficient overall water splitting†
- [5] Real-time monitored photocatalytic activity and electrochemical performance of an rGO/Pt nanocomposite synthesized via a green approach†
- [6] Boosting the photogenerated charge separation of g-C3N4 by constructing a Ni@Ni2P cocatalyst with a core–shell structure†
- [7] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [8] Back matter
- [9] Benchmarking methods of enhanced heavy oil recovery using a microscaled bead-pack
- [10] Front cover










